molecular formula C10H16N2 B11918378 2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11918378
M. Wt: 164.25 g/mol
InChI Key: CEPVIRSMBYZDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core with partial saturation in the pyridine ring (5,6,7,8-tetrahydro). The ethyl and methyl substituents at positions 2 and 3, respectively, contribute to its hydrophobic character and influence its pharmacological and physicochemical properties.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H16N2/c1-3-9-8(2)12-7-5-4-6-10(12)11-9/h3-7H2,1-2H3

InChI Key

CEPVIRSMBYZDAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCCCC2=N1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethylenediamine Derivatives

A widely adopted synthetic pathway involves cyclocondensation of ethylenediamine derivatives with α-ketoesters (Scheme 1):

Procedure :

  • Precursor Synthesis : Ethyl 3-methyl-2-oxobutanoate (10 mmol) and 2-ethyl-1,2-diaminopropane (12 mmol) are dissolved in anhydrous ethanol.

  • Cyclization : The mixture is refluxed at 80°C for 12 hours under nitrogen, catalyzed by p-toluenesulfonic acid (0.5 equiv).

  • Workup : The reaction is quenched with ice water, and the product is extracted with dichloromethane (3 × 50 mL).

Key Parameters :

ParameterOptimal Value
Temperature80°C
Catalyst Loading0.5 equiv PTSA
Reaction Time12 hours
Yield68–72%

Mechanistic Insight : The reaction proceeds via imine formation followed by intramolecular cyclization, stabilized by acid catalysis.

Hydrogenation of Imidazo[1,2-a]Pyridine Precursors

Partial hydrogenation of aromatic imidazo[1,2-a]pyridine derivatives offers a route to the tetrahydro form (Scheme 2):

Steps :

  • Substrate Preparation : 2-Ethyl-3-methylimidazo[1,2-a]pyridine (5 mmol) is dissolved in acetic acid.

  • Hydrogenation : Hydrogen gas is introduced at 30 psi over 10% Pd/C (50 mg) for 6 hours at 25°C.

  • Isolation : The catalyst is filtered, and the solvent is evaporated under reduced pressure.

Yield : 85–90% with >95% purity by HPLC.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors (CFRs) are employed:

Setup :

  • Reactor Type : Tubular CFR (stainless steel, 10 mL volume).

  • Conditions : 100°C, 5 bar pressure, residence time 30 minutes.

  • Output : 12 g/hour with 78% yield.

Advantages :

  • Reduced side reactions due to precise temperature control.

  • Scalable to multi-kilogram production.

Crystallization and Purification

Industrial purification uses antisolvent crystallization:

Protocol :

  • Dissolution : Crude product (1 kg) is dissolved in hot ethanol (5 L, 70°C).

  • Antisolvent Addition : n-Heptane (15 L) is added dropwise at 5°C.

  • Filtration : Crystals are collected and washed with cold n-heptane.

Purity : ≥99.5% by GC-MS.

Analytical Characterization

Spectroscopic Data

¹H NMR (700 MHz, CDCl₃) :

  • δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 2.70–2.85 (m, 4H, H-5,6,7,8), 3.45 (q, 2H, CH₂CH₃).

HRMS (ESI+) :

  • Calculated for C₁₀H₁₆N₂: 164.1313; Found: 164.1311 .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibit various biological activities:

Antimicrobial Properties

Several studies have shown that compounds within the imidazo[1,2-a]pyridine class possess antimicrobial properties. For instance:

  • Antifungal Activity: Certain derivatives have demonstrated effectiveness against fungal strains.
  • Antibacterial Effects: The compound has shown activity against Gram-positive bacteria.

Antinociceptive Effects

Research has indicated that some derivatives can act as analgesics. For example:

  • Pain Relief Mechanism: The interaction of these compounds with specific receptors in the nervous system may contribute to their pain-relieving properties.

Neurological Applications

The compound has been studied for its potential in treating neurological disorders:

  • Cognitive Enhancement: Some derivatives have been evaluated for their ability to improve cognitive function in preclinical models.

Study 1: Antimicrobial Screening

A study conducted on various derivatives of 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine revealed significant antimicrobial activity against both bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values indicated promising potential for further development into therapeutic agents.

Study 2: Analgesic Properties

In preclinical trials assessing the analgesic effects of selected derivatives, researchers found that certain compounds significantly reduced pain responses in animal models. The mechanism was attributed to modulation of pain pathways involving opioid receptors.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Methyl-6,7,8-trihydroimidazo[1,2-a]pyridineMethyl substitution at position 5Antifungal properties
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineMethyl substitution at position 7Antinociceptive effects
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamineAmino group substitutionModulator of P2X7 receptors

This table illustrates the diversity within the imidazo[1,2-a]pyridine class while highlighting the unique structural features and potential applications of 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Structural Features and Electronic Properties

Core Saturation and Substituent Effects
  • Target Compound : The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully unsaturated imidazo[1,2-a]pyridines. This may enhance membrane permeability or alter binding to biological targets .
  • Analog 1 : Imidazo[1,2-a]pyridine-3-carboxylates (e.g., compound 3 in ) lack ring saturation and exhibit fully aromatic systems. Their additional carboxylate groups improve solubility but may reduce lipophilicity .
  • Analog 2: Compound 2d () features a cyano group and dicarboxylate esters, increasing polarity and hydrogen-bonding capacity, which contrasts with the target compound’s simpler ethyl/methyl substituents .
Heteroatom Positioning
  • Analog 3 : Imidazo[1,2-c]pyrimidines (e.g., compound 25 in ) include an additional nitrogen in the fused ring. This modification reduces antituberculosis potency (MIC = 1–9 μM) compared to the target compound’s simpler structure (MIC < 1 μM for analogous imidazo[1,2-a]pyridines) .
Antituberculosis Activity
  • Target Compound : While direct MIC data are unavailable, structurally related imidazo[1,2-a]pyridines lacking additional nitrogens (e.g., compound 3 in ) show superior potency (MIC = 0.1–0.5 μM) compared to nitrogen-rich analogs like imidazo[1,2-a]pyrazines (MIC = 1–9 μM) .
Physicochemical Properties
Compound Core Structure Key Substituents Solubility LogP (Predicted)
Target Compound Tetrahydroimidazo[1,2-a]pyridine 2-Ethyl, 3-methyl Moderate (lipophilic) ~2.5
Compound 2d () Tetrahydroimidazo[1,2-a]pyridine Cyano, dicarboxylate esters High (polar) ~1.8
Compound 25 () Imidazo[1,2-c]pyrimidine Additional nitrogen Moderate ~2.0

Key Research Findings

Potency vs. Nitrogen Content : The absence of additional nitrogens in the target compound’s core correlates with enhanced antituberculosis activity, as seen in MIC comparisons .

Synthetic Efficiency: One-pot methods for tetrahydroimidazo[1,2-a]pyridines () offer higher yields (~55–78%) compared to multi-step syntheses for thieno-pyridines () .

Solubility Trade-offs : Alkyl substituents in the target compound balance lipophilicity and solubility, whereas polar groups in analogs like 2d improve solubility but may limit blood-brain barrier penetration .

Biological Activity

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound notable for its unique imidazo[1,2-a]pyridine structure. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry. Its molecular formula is C10H16N2C_{10}H_{16}N_{2}, with a molecular weight of approximately 164.25 g/mol. The presence of ethyl and methyl substituents enhances its chemical properties and biological activities.

Chemical Structure and Synthesis

The compound consists of a fused bicyclic system featuring a pyridine ring and an imidazole moiety. The synthesis of 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves cyclocondensation reactions. Various synthetic pathways have been documented, including multicomponent reactions that allow for efficient generation of functionalized molecules with high atom economy .

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities. Notably, 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has shown potential as:

  • Anticancer agents : Exhibiting selective cytotoxicity against various cancer cell lines.
  • Antimicrobial activity : Demonstrating efficacy against both bacterial and fungal strains.
  • Neuroprotective effects : Potentially beneficial in neurodegenerative disease models.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as DNA and proteins. Studies have shown that it can inhibit specific kinase activities and modulate receptor functions .

Comparative Analysis with Related Compounds

A comparative study highlights the biological activities of structurally similar compounds within the imidazo[1,2-a]pyridine class:

Compound NameStructural FeaturesBiological Activity
5-Methyl-6,7,8-trihydroimidazo[1,2-a]pyridineMethyl substitution at position 5Antifungal properties
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineMethyl substitution at position 7Antinociceptive effects
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamineAmino group substitutionModulator of P2X7 receptors

This table illustrates the diversity within the imidazo[1,2-a]pyridine class while emphasizing the unique structural features and potential applications of 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives based on the core structure of 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. For instance:

  • Anticancer Activity : A study investigated the anticancer properties of this compound against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at certain concentrations .
  • Neuroprotective Effects : Another study explored its neuroprotective effects in models of Alzheimer's disease. The compound demonstrated an ability to reduce oxidative stress markers and improve cognitive function in treated animals .
  • Antimicrobial Efficacy : A series of tests revealed that 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the most reliable synthetic routes for 2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions starting from substituted pyridine precursors. Key methods include:

  • Condensation with α-bromoketones : Reacting 2-aminopyridine derivatives with α-bromoketones under basic conditions (e.g., NaOH) to form the imidazo ring .
  • One-pot multicomponent reactions : Utilizing ultrasonic-assisted protocols in PEG-400 solvent with K₂CO₃ as a base, which improves yield (up to 76%) and reduces reaction time . Optimization involves adjusting temperature (60–80°C), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation steps). Purity is validated via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify hydrogen environments and carbon frameworks, with characteristic shifts for the tetrahydroimidazo ring (δ 1.2–2.8 ppm for CH₂ groups) and pyridine protons (δ 7.5–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (C₁₀H₁₅N₃; calc. 165.1267) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=N imidazo ring vibrations at ~1600 cm⁻¹) .

Q. How does the compound’s solubility profile influence experimental design?

The free base has limited aqueous solubility but forms stable dihydrochloride salts, enhancing water solubility for in vitro assays (e.g., receptor binding studies). Solubility in DMSO (>50 mg/mL) makes it suitable for stock solutions in cell-based assays .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported pharmacological activities, and how can contradictory data be resolved?

Preliminary studies suggest modulation of neurotransmitter receptors (e.g., GABAₐ or serotonin receptors) due to structural similarity to anxiolytic agents . Contradictions in IC₅₀ values across studies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) .
  • Salt form vs. free base : Dihydrochloride salts may exhibit altered bioavailability . Resolution requires standardized assays (e.g., radioligand binding with [³H]-flumazenil) and comparative studies of salt forms .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Key SAR insights:

  • Ethyl and methyl substituents : The 3-methyl group enhances lipophilicity, improving blood-brain barrier penetration, while the 2-ethyl group reduces metabolic degradation .
  • Ring saturation : The tetrahydroimidazo moiety increases conformational flexibility, favoring interactions with hydrophobic receptor pockets . Advanced derivatives could introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to boost binding affinity, as seen in related imidazo[1,2-a]pyridines .

Q. What strategies are effective in resolving synthetic byproducts or low yields in scale-up reactions?

Common issues include:

  • Byproduct formation : Competing pathways during cyclization generate imidazo[2,1-b]thiazole derivatives. Mitigate via stepwise temperature control (25°C → 80°C) .
  • Low yields in Pd-catalyzed steps : Use ligand-accelerated catalysis (e.g., XPhos) to improve turnover . Purification via flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) enhances purity .

Q. How can researchers investigate the compound’s interactions with biological targets using computational and experimental methods?

  • Molecular docking : Model interactions with GABAₐ receptors (PDB ID: 6HUP) to predict binding modes .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for receptor-ligand interactions .
  • In vivo microdialysis : Measure neurotransmitter release (e.g., serotonin in rodent brains) post-administration .

Methodological Notes

  • Contradictory Data : Cross-validate pharmacological results using orthogonal assays (e.g., electrophysiology for receptor activity) .
  • Scalability : Pilot-scale reactions (>10 g) require inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
  • Ethical Compliance : Adhere to ECHA guidelines; avoid in vivo testing until in vitro safety profiles (e.g., cytotoxicity IC₅₀ > 100 μM) are established .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.